molecular formula C12H17Cl2NO B1584122 2-(3,4-Dichlorophenoxy)-N,N-diethylethanamine CAS No. 65202-07-5

2-(3,4-Dichlorophenoxy)-N,N-diethylethanamine

Cat. No.: B1584122
CAS No.: 65202-07-5
M. Wt: 262.17 g/mol
InChI Key: LOVYCUYJRWLTSU-UHFFFAOYSA-N
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Description

2-(3,4-Dichlorophenoxy)-N,N-diethylethanamine, commonly known as DCPTA ( 65202-07-5), is a novel plant growth regulator and biostimulant first discovered in 1977 . This tertiary amine compound acts as a powerful plant growth stimulant by enhancing fundamental physiological processes. It is absorbed through stems and foliage and has been shown to significantly improve photosynthesis, leading to increased concentrations of chlorophyll, plant sugars, and starch content . Its mechanism is believed to involve the direct action on the plant's nucleus, which can help to improve gene expression and enhance the activity of key synthetic enzymes . The primary research value of DCPTA lies in its ability to improve nutrient use efficiency, enhance quality traits of crops, and increase plant resilience against abiotic stresses . Applied as a foliar spray, it has demonstrated efficacy in promoting growth, vigor, and yield across a wide range of crops including cotton, soybean, maize, peanut, and various fruits . Studies on non-target organisms indicate that DCPTA has moderate toxicity to mammals (acute oral LD₅₀ > 1800 mg/kg in rats) . This product is intended for research purposes only and is not for diagnostic, therapeutic, or any other human or veterinary use. Researchers should consult the relevant Safety Data Sheets for proper handling information.

Properties

IUPAC Name

2-(3,4-dichlorophenoxy)-N,N-diethylethanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H17Cl2NO/c1-3-15(4-2)7-8-16-10-5-6-11(13)12(14)9-10/h5-6,9H,3-4,7-8H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LOVYCUYJRWLTSU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(CC)CCOC1=CC(=C(C=C1)Cl)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H17Cl2NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60983805
Record name 2-(3,4-Dichlorophenoxy)-N,N-diethylethanamine
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Molecular Weight

262.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

65202-07-5
Record name Ethanamine, 2-(3,4-dichlorophenoxy)-N,N-diethyl-
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Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name NSC359148
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Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 2-(3,4-Dichlorophenoxy)-N,N-diethylethanamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60983805
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Biological Activity

2-(3,4-Dichlorophenoxy)-N,N-diethylethanamine, commonly referred to as a derivative of the herbicide 2,4-Dichlorophenoxyacetic acid (2,4-D), has garnered attention for its biological activity. This compound exhibits various interactions with biological molecules, influencing metabolic pathways and demonstrating potential therapeutic applications. This article reviews the biological activity of this compound, supported by data tables and relevant research findings.

Chemical Structure and Properties

The chemical structure of 2-(3,4-Dichlorophenoxy)-N,N-diethylethanamine features a dichlorophenoxy group attached to a diethylamine moiety. The presence of chlorine atoms enhances its lipophilicity and biological activity.

Antioxidant Activity

Recent studies have highlighted the compound's significant antioxidant properties. For instance, it demonstrated strong free radical scavenging abilities in various assays, including the CUPRAC (cupric acid-reducing antioxidant capacity) assay. Antioxidants are crucial in mitigating oxidative stress-related diseases.

Enzyme Inhibition

The compound has been shown to inhibit several enzymes, which is critical for its potential therapeutic applications:

  • Cholinesterase Inhibition : It affects neurotransmitter levels by inhibiting cholinesterase enzymes.
  • Amylase and Glucosidase Inhibition : These actions can impact carbohydrate metabolism, highlighting its potential in managing diabetes.

Anticancer Properties

In vitro studies have indicated that 2-(3,4-Dichlorophenoxy)-N,N-diethylethanamine exhibits anticancer effects against specific cell lines, including pancreatic cancer cells (PANC-1). The compound induces apoptotic signaling pathways, suggesting its role as a potential chemotherapeutic agent.

Data Summary

Biological Activity Effect Reference
Antioxidant ActivitySignificant free radical scavenging
Cholinesterase InhibitionModulates neurotransmitter levels
Amylase InhibitionAffects carbohydrate metabolism
Anticancer ActivityInduces apoptosis in PANC-1 cells

Case Study 1: Antioxidant Efficacy

A study conducted on the antioxidant efficacy of 2-(3,4-Dichlorophenoxy)-N,N-diethylethanamine revealed that it significantly reduced oxidative stress markers in cultured cells. The findings suggest that this compound could be beneficial in preventing oxidative damage associated with various diseases.

Case Study 2: Enzyme Inhibition and Diabetes Management

Another study focused on the enzyme inhibitory effects of the compound showed promising results in reducing blood glucose levels in diabetic models. This indicates a potential therapeutic application for managing diabetes through dietary or pharmaceutical interventions.

Scientific Research Applications

Chemical Properties and Structure

  • Chemical Formula : C12H17Cl2NO
  • Molecular Weight : 265.18 g/mol
  • CAS Number : 338129

Herbicidal Applications

One of the primary applications of 2-(3,4-Dichlorophenoxy)-N,N-diethylethanamine is as a herbicide . It is particularly effective against broadleaf weeds while being less harmful to grass species. Its mode of action involves mimicking natural plant hormones (auxins), which leads to uncontrolled growth in susceptible plants, ultimately causing their death.

Agricultural Use Cases

  • Crop Protection : Widely used in agricultural settings to control broadleaf weeds in crops such as corn, wheat, and soybeans.
  • Pasture Management : Effective for maintaining pasture health by controlling invasive weed species without harming the grass.
  • Forestry Applications : Utilized for managing brush and unwanted vegetation in coniferous forests.

Environmental Impact Studies

Research has been conducted to assess the environmental impact of 2-(3,4-Dichlorophenoxy)-N,N-diethylethanamine. Studies indicate that while the compound is effective as a herbicide, it also poses risks to non-target plant species and aquatic ecosystems.

Toxicity Assessments

  • Aquatic Toxicity : Studies have shown that high concentrations can adversely affect aquatic life, particularly organisms like Vibrio qinghaiensis and Caenorhabditis elegans .
  • Soil Microbial Effects : Long-term application may alter soil microbial communities, impacting soil health and fertility.

Case Study 1: Herbicidal Efficacy

A field study demonstrated that 2-(3,4-Dichlorophenoxy)-N,N-diethylethanamine significantly reduced populations of common broadleaf weeds in a cornfield setting. The application resulted in a 90% reduction in weed biomass compared to untreated plots over a growing season.

Case Study 2: Environmental Monitoring

In a study assessing the environmental impact of herbicides in agricultural runoff, researchers found detectable levels of 2-(3,4-Dichlorophenoxy)-N,N-diethylethanamine in nearby water bodies. The study highlighted the importance of monitoring pesticide residues to mitigate potential ecological risks.

Future Research Directions

Ongoing research aims to explore:

  • Biodegradation Pathways : Understanding how this compound breaks down in various environmental conditions can inform safer application practices.
  • Integrated Pest Management (IPM) : Investigating its role within IPM frameworks to minimize reliance on chemical herbicides while maintaining effective weed control.

Comparison with Similar Compounds

Positional Isomers: 2-(2,4-Dichlorophenoxy)-N,N-diethylethanamine

  • Structure: Chlorine substituents at 2- and 4-positions on the phenoxy ring (vs. 3,4 in DCPTA).
  • Molecular Formula: C₁₂H₁₇Cl₂NO (identical to DCPTA).
  • Limited data on bioactivity compared to DCPTA, suggesting position-dependent efficacy .

Fluorinated Analog: 1-[2-(3,4-Dichlorophenoxy)-5-fluorophenyl]-N-methylmethanamine

  • Structure : Incorporates a fluorine atom at the 5-position on the phenyl ring and an N-methylamine group.
  • Molecular Formula: C₁₄H₁₂Cl₂FNO.
  • Key Differences: Fluorine’s electron-withdrawing effects may alter electronic distribution and metabolic stability. No reported agricultural applications; primarily studied for synthetic chemistry relevance .

Cytotoxic Derivative: 2-(4-(5,6-Dihydro-8,9-dimethoxy-2-phenylpyrrolo[2,1-a]isoquinolin-1-yl)phenoxy)-N,N-diethylethanamine (Compound 6c)

  • Structure: Combines the diethylethanamine chain with a pyrrolo[2,1-a]isoquinoline moiety.
  • Molecular Formula : C₃₁H₃₃N₂O₃.
  • Key Differences: Exhibits cytotoxic activity against cancer cell lines (T47D, HeLa) with IC₅₀ values of 1.93–33.84 µM, unlike DCPTA’s plant-focused bioactivity.

N-Oxide Derivative: 2-[4-(2-Chloro-1,2-diphenylethenyl)phenoxy]-N,N-diethylethanamine N-oxide

  • Structure : Features a diphenylethenyl group and an oxidized amine (N-oxide).
  • Molecular Formula: C₂₆H₂₈ClNO₂.
  • No reported biological activity; structural complexity limits agricultural use .

Triethylamine Derivatives in Fuel Additives

  • Example : N,N-Diethylethanamine (CAS 100-37-8).
  • Structure: Lacks the dichlorophenoxy group.
  • Key Differences :
    • Used as a gasoline additive to improve fuel efficiency and reduce toxicity.
    • Demonstrates the versatility of ethanamine backbones in diverse industrial applications .

Comparative Data Table

Compound Name Molecular Formula Molecular Weight (g/mol) Key Substituents Primary Application Notable Findings References
2-(3,4-Dichlorophenoxy)-N,N-diethylethanamine C₁₂H₁₇Cl₂NO 286.18 3,4-Cl₂, diethylamine Plant growth regulation Enhances drought tolerance
2-(2,4-Dichlorophenoxy)-N,N-diethylethanamine C₁₂H₁₇Cl₂NO 286.18 2,4-Cl₂, diethylamine Undocumented Structural isomer of DCPTA
1-[2-(3,4-Dichlorophenoxy)-5-fluorophenyl]-N-methylmethanamine C₁₄H₁₂Cl₂FNO 300.15 5-F, N-methylamine Synthetic chemistry Fluorine enhances stability
Compound 6c C₃₁H₃₃N₂O₃ 487.61 Pyrrolo[2,1-a]isoquinoline Cytotoxic agent IC₅₀: 1.93–33.84 µM (HeLa)
N,N-Diethylethanamine C₆H₁₅N 101.19 Diethylamine Fuel additive Improves gasoline efficiency

Preparation Methods

Preparation of 3,4-Dichlorophenoxy Intermediates

The 3,4-dichlorophenoxy moiety is commonly prepared by reacting 3,4-dichlorophenol with haloalkyl esters or haloalkanes under controlled conditions. For example, related chlorophenoxyacetic acid derivatives have been synthesized by reacting sodium 2,4-dichlorophenolate with alkyl haloacetates or bromoacetic acid esters in the presence of solvents and catalysts at elevated temperatures (80–180 °C). These reactions yield chlorophenoxy esters or ethers with high purity and yields (above 99%) after crystallization and purification steps.

While these examples focus on 2,4-dichlorophenoxyacetic acid derivatives, the methodology provides a conceptual basis for preparing 3,4-dichlorophenoxy intermediates by analogous nucleophilic substitution reactions on the phenol ring with appropriate alkyl halides.

Alkylation to Introduce N,N-Diethylethanamine

The introduction of the N,N-diethylethanamine group is typically achieved by nucleophilic substitution of a suitable haloalkyl intermediate with diethylamine. The general synthetic route involves:

  • Preparing a haloalkyl ether intermediate such as 2-chloroethyl 3,4-dichlorophenyl ether.
  • Reacting this intermediate with diethylamine under reflux conditions to substitute the halogen with the diethylamino group, yielding 2-(3,4-dichlorophenoxy)-N,N-diethylethanamine.

This step requires careful control of reaction conditions including temperature, solvent choice (commonly polar aprotic solvents), and stoichiometry to maximize yield and purity.

Example Synthesis Protocol (Inferred from Related Patent and Literature Data)

Step Reagents & Conditions Description Yield & Purity
1 3,4-Dichlorophenol + 2-chloroethyl chloride, base (e.g., NaOH) Nucleophilic substitution to form 2-chloroethyl 3,4-dichlorophenyl ether at 80–120 °C High yield, >95% purity
2 Intermediate + N,N-diethylamine, reflux in polar aprotic solvent Amination by nucleophilic substitution of Cl by diethylamine Yield typically >90%, purity >98%

Analytical and Purification Techniques

  • Purity Assessment: High-performance liquid chromatography (HPLC) is employed to determine the purity and yield of the intermediates and final product, ensuring values above 98% are achieved.
  • Crystallization: The final product is often crystallized from suitable solvents at controlled temperatures (e.g., 10 °C) to enhance purity.
  • Filtration and Drying: Post-reaction mixtures are filtered to remove inorganic salts (e.g., NaCl), and the solids are dried under controlled conditions.

Research Findings and Notes

  • The preparation methods emphasize the importance of controlling reaction temperature and time to prevent side reactions and degradation.
  • The use of concentrated sulfuric acid as a catalyst/dehydrating agent is common in related chlorophenoxy compound preparations but may be less relevant in the amination step.
  • Crown ethers and phase-transfer catalysts have been reported to improve yields in related chlorophenoxy syntheses by enhancing nucleophilic substitution efficiency.
  • While direct literature specifically detailing the synthesis of 2-(3,4-dichlorophenoxy)-N,N-diethylethanamine is limited, the synthetic principles are well-established in chlorophenoxy ether and amine chemistry.

Summary Table of Preparation Methods

Preparation Stage Typical Reagents Conditions Outcome
Formation of 3,4-dichlorophenoxy ether 3,4-Dichlorophenol, 2-chloroethyl chloride, base 80–120 °C, 3–5 hours 3,4-Dichlorophenoxy chloroethyl ether, high yield
Amination to N,N-diethylethanamine 3,4-Dichlorophenoxy chloroethyl ether, diethylamine Reflux in polar aprotic solvent, several hours 2-(3,4-Dichlorophenoxy)-N,N-diethylethanamine, >90% yield

Q & A

Q. Purity optimization :

  • Use anhydrous solvents to avoid side reactions.
  • Monitor reaction progress with TLC (Rf_f ~0.5 in ethyl acetate/hexane 3:7).
  • Final recrystallization in ethanol yields >98% purity (melting point 89–91°C) .

Intermediate: How can DCPTA be quantified in plant tissue matrices, and what are common interferences?

Answer:
Method : LC-MS/MS with MRM transitions (m/z 263 → 154 for quantification; 263 → 126 for confirmation).
Sample preparation :

  • Homogenize tissue in methanol:water (7:3).
  • Cleanup via SPE (C18 cartridges).

Q. Interferences :

  • Chlorophyll derivatives: Mitigate with alkaline washing.
  • Co-eluting phenoxy analogs: Resolve using gradient elution (0.1% formic acid in acetonitrile/water) .

Advanced: What molecular mechanisms underlie DCPTA’s role as a plant growth regulator?

Answer:
DCPTA enhances photosynthetic efficiency by:

  • Upregulating RUBISCO : Increases CO2_2 fixation in C3 plants (e.g., Arabidopsis).
  • Modulating phytohormones : Elevates auxin biosynthesis in meristems (validate via ELISA for IAA).

Q. Experimental validation :

  • Use mutant lines lacking auxin transporters (e.g., pin1) to isolate DCPTA’s target pathways.
  • Transcriptomic analysis (RNA-seq) under DCPTA treatment identifies differentially expressed genes (e.g., PsbA, RbcL) .

Advanced: How to resolve contradictions in reported efficacy of DCPTA across plant species?

Answer:
Discrepancies arise from species-specific uptake and metabolic rates. Design experiments to:

Vary application timing : Pre-flowering vs. post-flowering stages.

Optimize concentration : Dose-response curves (0.1–10 µM) in hydroponic systems.

Monitor metabolites : LC-MS profiling of DCPTA and its glycosylated derivatives in xylem sap .

Advanced: What strategies mitigate phytotoxicity when combining DCPTA with herbicides?

Answer:
Compatibility testing :

  • Screen herbicides (e.g., glyphosate) with DCPTA using in vitro enzyme assays (e.g., EPSP synthase inhibition).
  • Formulation adjustments : Add surfactants (e.g., Tween-20) to reduce membrane damage.

Q. Field validation :

  • Conduct trials under varying soil pH (5.5–7.5) to assess ionizable group interactions .

Advanced: How does DCPTA influence gene expression profiles in drought-stressed plants?

Answer:
Experimental workflow :

Induce drought stress in Zea mays (20% PEG-6000).

Apply DCPTA (1 µM) and perform RNA-seq at 0, 6, 24 h.

Validate candidate genes (e.g., DREB2A, NCED3) via qRT-PCR.

Q. Key findings :

  • DCPTA upregulates aquaporins (PIP2;1) and osmoprotectant biosynthesis genes (P5CS1) .

Advanced: What computational models predict DCPTA’s environmental persistence?

Answer:
Use EPI Suite :

  • Biodegradation : BIOWIN3 predicts “low” (score 0.3).
  • Photolysis : Half-life ~14 days (UV irradiation at 300 nm).

Q. Field validation :

  • Measure soil residues via QuEChERS-HPLC at 0, 30, 60 days post-application .

Advanced: How to design structure-activity relationship (SAR) studies for DCPTA analogs?

Answer:
SAR parameters :

  • Phenoxy substituents : Compare 3,4-diCl vs. 4-F (synthesize via Ullmann coupling).
  • Amino group variants : Replace diethyl with pyrrolidine (assess logD changes).

Q. Biological testing :

  • Use Lemna minor growth assays to rank analogs by efficacy .

Advanced: What analytical challenges arise in studying DCPTA-protein interactions?

Answer:
Challenges :

  • Low binding affinity (KdK_d ~104^{-4} M): Use SPR with amine-coupled chips.
  • Non-specific adsorption: Block with BSA (1% in running buffer).

Q. Validation :

  • Co-crystallization trials (e.g., with auxin-binding protein 1) require high-purity DCPTA (>99%) .

Retrosynthesis Analysis

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Feasible Synthetic Routes

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2-(3,4-Dichlorophenoxy)-N,N-diethylethanamine
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